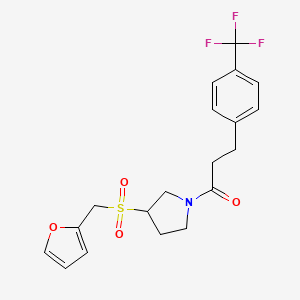
1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H20F3NO4S and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, a pyrrolidine moiety, and a sulfonyl group, which may influence its interactions with various biological targets.
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₃S, with a molecular weight of approximately 393.5 g/mol. Its structure suggests potential for diverse reactivity and biological interaction, particularly due to the presence of the trifluoromethyl group, which can enhance lipophilicity and bioactivity in drug development contexts .
Biological Activity Overview
The biological activity of this compound has not been extensively characterized in the literature; however, insights can be drawn from related compounds and the structural implications of its functional groups.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl phenyl groups have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) reported . The presence of the furan ring and sulfonamide functionalities may contribute to enhanced antibacterial effects through mechanisms such as inhibition of macromolecular synthesis.
The interaction studies suggest that this compound could engage with specific proteins or enzymes, potentially leading to significant biological effects. The binding affinities to various biological targets remain to be elucidated through detailed pharmacological evaluations .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenybenzo[c]isoxazol-5-yl)methanone | Furan ring, sulfonamide | Contains isoxazole moiety |
| (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone | Furan ring, sulfonamide | Incorporates ether functionality |
| 1-(Furan-2-ylyl)-N-propionylaniline | Furan ring, amine | Simpler structure without sulfonamide |
In Vivo Studies
In vivo studies on structurally related compounds have demonstrated no harmful effects at doses up to 50 mg/kg in mouse models, indicating a favorable safety profile that could extend to this compound .
属性
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4S/c20-19(21,22)15-6-3-14(4-7-15)5-8-18(24)23-10-9-17(12-23)28(25,26)13-16-2-1-11-27-16/h1-4,6-7,11,17H,5,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRQJJFCSLXURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














